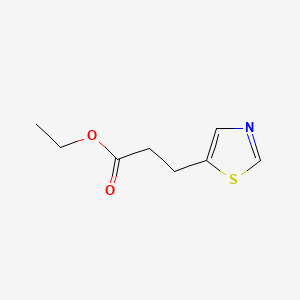
Ethyl 3-(thiazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(thiazol-5-yl)propanoate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(thiazol-5-yl)propanoate typically involves the reaction of ethyl acetoacetate with thioamides under acidic or basic conditions. One common method includes the cyclization of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-(thiazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of ethyl 3-(thiazol-5-yl)propanoate involves its interaction with biological targets through the thiazole ring. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound with a similar structure but without the ethyl propanoate group.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Tiazofurin: An antineoplastic agent containing a thiazole ring.
Uniqueness: Ethyl 3-(thiazol-5-yl)propanoate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the ethyl propanoate group enhances its solubility and potential for further chemical modifications, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
ethyl 3-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h5-6H,2-4H2,1H3 |
Clé InChI |
DSXRGAFXAIDWBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CN=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


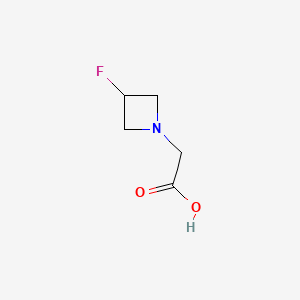
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)

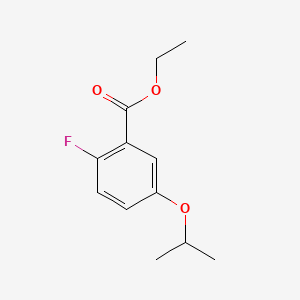
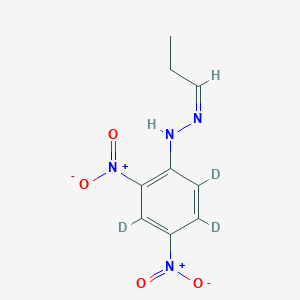
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
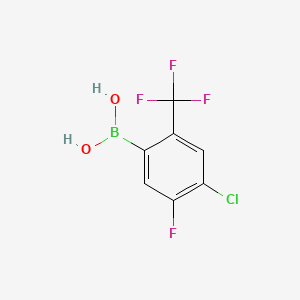



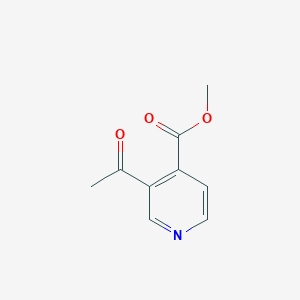


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
